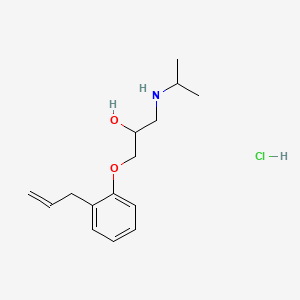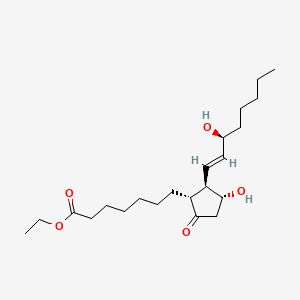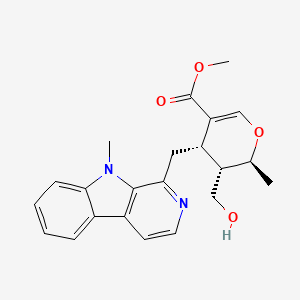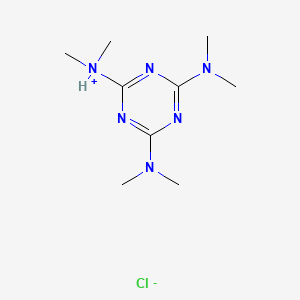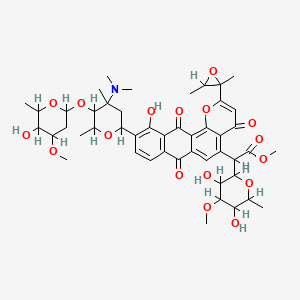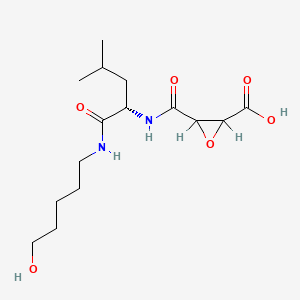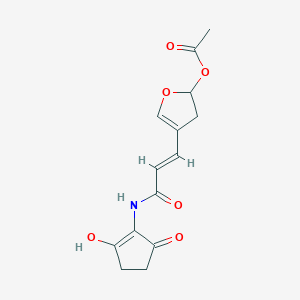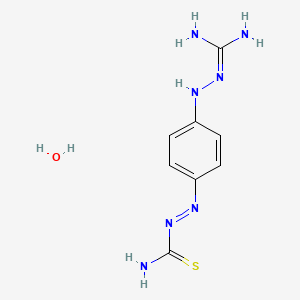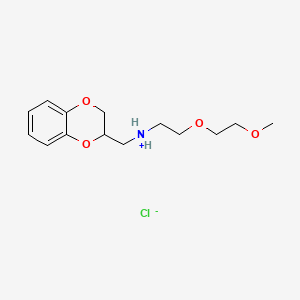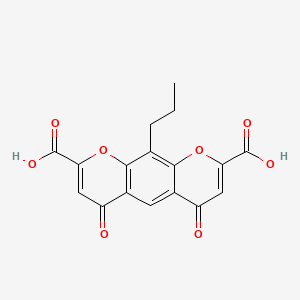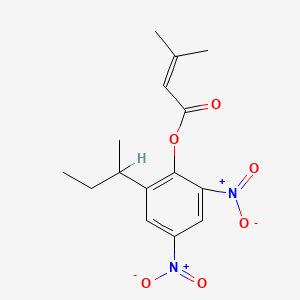
Binapacryl
Overview
Description
Binapacryl, known chemically as 2-(Butan-2-yl)-4,6-dinitrophenyl 3-methylbut-2-enoate, is an ester derivative of dinoseb. It was historically used as a miticide and fungicide to control mildew and mites on various fruits and vegetables . Despite its low toxicity, this compound is metabolized into dinoseb, a highly toxic compound, leading to its withdrawal from the market .
Mechanism of Action
Target of Action
Binapacryl was primarily used as a miticide and fungicide
Mode of Action
This compound is chemically an ester derivative of dinoseb . Although this compound itself has low toxicity, it is readily metabolized to form dinoseb, which is highly toxic
Biochemical Pathways
It is known that the compound is metabolized to form dinoseb, which is highly toxic .
Pharmacokinetics
This compound has a low aqueous solubility and is highly volatile . The compound may persist in soil systems
Result of Action
This compound, once metabolized to dinoseb, is highly toxic
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is highly volatile and may persist in soil systems . The compound is highly toxic to mammals, fish, and aquatic invertebrates .
Biochemical Analysis
Biochemical Properties
Binapacryl interacts with various enzymes and proteins in the body. It is metabolized to form dinoseb, which is known to be highly toxic
Cellular Effects
This compound has been shown to have significant effects on cellular function. In a study on female albino mice, it was found that this compound can promote hematological and hepatic alterations, even at subacute exposure . These alterations could be related to the induction of reactive oxygen species .
Molecular Mechanism
It is known that it is metabolized to form dinoseb, which is highly toxic
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. In a study on female albino mice, the animals were treated orally with varying doses of this compound on a daily basis for a period of 15 days . Over this period, significant increases in the levels of hepatic enzymes were observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on female albino mice, the animals were treated orally with 50, 100, 150, and 200 mg/kg body weight of this compound . At higher doses, significant alterations in hematological parameters were observed .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized to form dinoseb, which is highly toxic
Preparation Methods
Synthetic Routes and Reaction Conditions: Binapacryl is synthesized through the esterification of dinoseb with 3-methylcrotonic acid. The reaction typically involves the use of a strong acid catalyst to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is produced by reacting dinoseb with 3-methylcrotonic acid in the presence of an acid catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidation products.
Reduction: The nitro groups in this compound can be reduced to amino groups under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the ester linkage.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Various nitro-oxidized derivatives.
Reduction: Amino derivatives of this compound.
Substitution: Substituted ester derivatives.
Scientific Research Applications
Binapacryl has been used in various scientific research applications, including:
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: Investigating the metabolic pathways of nitroaromatic compounds.
Medicine: Researching the toxicological effects of dinoseb derivatives.
Industry: Developing analytical methods for detecting pesticide residues in environmental samples
Comparison with Similar Compounds
Dinoseb: The parent compound of binapacryl, known for its high toxicity.
Dinoseb acetate: Another ester derivative of dinoseb with similar toxicological properties.
Dinoterb: A related nitrophenol compound used as a herbicide
Uniqueness of this compound: this compound’s uniqueness lies in its specific ester linkage, which allows it to be metabolized into dinoseb. This property makes it both effective as a pesticide and a subject of toxicological concern. Its ability to undergo various chemical reactions also makes it a valuable compound for research in organic chemistry .
Properties
IUPAC Name |
(2-butan-2-yl-4,6-dinitrophenyl) 3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-5-10(4)12-7-11(16(19)20)8-13(17(21)22)15(12)23-14(18)6-9(2)3/h6-8,10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDUSMYWDRPZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
| Record name | BINAPACRYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040269 | |
| Record name | Binapacryl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Insoluble in water; [ICSC] Pale yellow powder; Insoluble in water; [MSDSonline], COLOURLESS CRYSTALLINE POWDER. | |
| Record name | Binapacryl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3923 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BINAPACRYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble in water but soluble in organic solvents as follows: acetone 78%; ethanol 11%; isophorone 57%; kerosene 10%; xylene 70%, Sol in: 400 mg/l hexane; greater than 500 g/l dichloromethane, ethyl acetate, toluene; 21 g/l methanol, Sol in 75% methylene chloride, Solubility in water: none | |
| Record name | BINAPACRYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BINAPACRYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.2307 @ 20 °C/4 °C, Relative density (water = 1): 1.2 | |
| Record name | BINAPACRYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BINAPACRYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000032 [mmHg], 13 mPa at 60 °C, Vapor pressure, Pa at 60 °C: 0.013 | |
| Record name | Binapacryl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3923 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BINAPACRYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BINAPACRYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
BASIC MECHANISM OF TOXICITY IS STIMULATION OF OXIDATIVE METABOLISM IN CELL MITOCHONDRIA, BY INTERFERENCE WITH NORMAL COUPLING OF CARBOHYDRATE OXIDN TO PHOSPHORYLATION (ADP TO ATP). INCR OXIDATIVE METABOLISM LEADS TO PYREXIA, TACHYCARDIA, & DEHYDRATION, & ULTIMATELY DEPLETES CARBOHYDRATE & FAT STORES. /NITROPHENOLIC COMPOUNDS/ | |
| Record name | BINAPACRYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS CRYSTALLINE POWDER, Pale yellow to brownish crystals | |
CAS No. |
485-31-4 | |
| Record name | Binapacryl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Binapacryl [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Binapacryl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Binapacryl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BINAPACRYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X685BB13A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BINAPACRYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BINAPACRYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
66-67 °C | |
| Record name | BINAPACRYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BINAPACRYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Binapacryl?
A1: While the exact mechanism of action of this compound remains unclear, research suggests it primarily acts as a fungicide and acaricide. Its activity is attributed to its ability to disrupt energy production within fungal and mite cells.
Q2: How does this compound affect mite populations in agricultural settings?
A2: this compound effectively controls mite populations by targeting their eggs, demonstrating ovicidal activity [, , ]. This ovicidal effect is crucial in disrupting the mite life cycle and preventing population outbreaks.
Q3: What are the visible effects of this compound on mite eggs?
A3: this compound causes characteristic damage to mite eggs, including cracks and fissures in the eggshell []. This damage is thought to disrupt embryonic development and lead to egg mortality.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C13H18N2O6, and its molecular weight is 298.3 g/mol.
Q5: What challenges are associated with formulating stable this compound suspensions?
A5: Maintaining the stability of this compound suspensions poses a challenge due to the tendency of the compound to undergo particle growth at temperatures above 30°C []. This growth can lead to changes in the physical properties of the formulation, making it difficult to redisperse and potentially impacting its effectiveness.
Q6: How can the stability of this compound suspensions be improved?
A6: The addition of small amounts of water-insoluble resin during the formulation process has been shown to effectively inhibit particle growth in this compound suspensions, thereby enhancing their physical stability [].
Q7: Has resistance to this compound been observed in pest populations?
A7: Yes, resistance to this compound has been documented in fruit tree red spider mites (Panonychus ulmi) after several years of use [, ]. This highlights the need for resistance management strategies to ensure the long-term effectiveness of this acaricide.
Q8: Does this compound exhibit cross-resistance with other acaricides?
A8: Studies have shown that this compound exhibits a low degree of cross-resistance with dinocap in fruit tree red spider mites []. This finding suggests that mites resistant to this compound might still be susceptible to dinocap, offering a potential alternative for control.
Q9: What are the potential environmental impacts of this compound?
A9: this compound has been shown to negatively impact earthworm populations in apple orchards []. This effect raises concerns about its broader ecological impact and the importance of judicious use to minimize adverse effects on beneficial organisms.
Q10: What effects does this compound have on non-target organisms?
A10: Laboratory and field studies have shown that this compound can be toxic to beneficial insects like the predatory mite, Hippodamia convergens, especially at higher dosages []. This toxicity highlights the importance of considering the potential impact of this compound applications on beneficial insect populations in agricultural ecosystems.
Q11: What analytical techniques are used for this compound analysis?
A11: Gas chromatography, often coupled with mass spectrometry (GC-MS), has been successfully employed for the detection and quantification of this compound residues in various matrices, including fruits and cosmetics []. This technique offers high sensitivity and selectivity for accurate analysis.
Q12: When was this compound first introduced as a fungicide?
A12: this compound was first introduced as a fungicide for controlling apple powdery mildew (Podosphaera leucotricha) in the early 1960s []. It offered a new option for managing this economically important disease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


